N-(5-bromo-2-pyridinyl)butanamide
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
N-(5-bromo-2-pyridinyl)butanamide and its related compounds are primarily utilized in the synthesis of heterocyclic compounds, serving as precursors for a wide range of applications. The synthesis routes involve reactions with diketene, aromatic primary amines, and 2-aminopyridine, highlighting their versatility in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015). Additionally, their role in the synthesis of the side chain of telithromycin, a known antibiotic, underscores their importance in pharmaceutical development (Xiao-kai, 2009).
Pharmacological Applications
The compound's derivatives have been investigated for their antitumor activity, particularly the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, demonstrating significant inhibitory effects on PI3Kα kinase, which is a crucial target in cancer therapy (Zhou et al., 2015). This area of research is pivotal for developing new anticancer drugs with higher efficacy and specificity.
Materials Science
This compound derivatives have also found applications in materials science, such as in the enhancement of dye-sensitized solar cells (DSSCs). The use of pyridinyl-functionalized ionic liquids as additives in DSSCs has been shown to improve overall power conversion efficiency and stability, which is vital for the advancement of solar energy technologies (Xu et al., 2013).
Anticonvulsant Activity
Research has demonstrated the efficacy of N-(5-bromo-1,3-thiazol-2-yl)butanamide and its analogs as CDK2 inhibitors, with implications for the treatment of neurodegenerative diseases and cancer (Vulpetti et al., 2006). Such studies contribute significantly to the development of new therapeutic agents.
Antimicrobial and Anticonvulsant Agents
Synthetic efforts have led to the creation of pyridine-based heterocycles with antimicrobial properties, showcasing the potential of this compound derivatives in combating microbial infections (Darwish, Kheder, & Farag, 2010). Moreover, the synthesis of novel pyridine derivatives as CB2 cannabinoid receptor agonists highlights their potential in pain management and neurological disorders (Chu et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUHGOJHYYRRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358066 | |
Record name | N-(5-bromo-2-pyridinyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148612-12-8 | |
Record name | N-(5-Bromo-2-pyridinyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148612-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-bromo-2-pyridinyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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